A novel method for preparing (S)-5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-one, which utilizes 2-Amino-5-fluoro-N-phenylbenzamide as a key intermediate, has been reported. [] This method involves reacting 2-fluoro-6-nitro-N-phenylbenzamide with thionyl chloride to form (Z)-2-fluoro-6-nitro-N-phenylbenzimidoyl chloride. This intermediate is subsequently reacted with an appropriate amino acid to yield an isoimide, which undergoes rearrangement to form the desired (S)-[1-(2-fluoro-6-nitro-benzoy)phenylaminocarbonyl]propyl)carbamic acid tert-butyl ester. This compound then undergoes a series of transformations, including reductive cyclization and coupling with 6-chloropurine, to ultimately yield Idelalisib. [] This synthetic route offers advantages over previous methods, including improved yields, less stringent reaction conditions, and simplified purification procedures. []
The primary application of 2-Amino-5-fluoro-N-phenylbenzamide in scientific research is as a crucial building block in the synthesis of Idelalisib. [] Idelalisib is a clinically approved drug used in the treatment of hematological malignancies, including chronic lymphocytic leukemia, follicular B-cell non-Hodgkin lymphoma, and small lymphocytic lymphoma. [] The development of efficient and cost-effective synthetic routes to Idelalisib, utilizing 2-Amino-5-fluoro-N-phenylbenzamide as a key intermediate, is crucial for facilitating further research and development of this important drug.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7